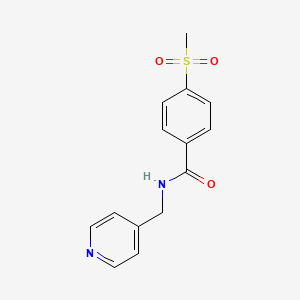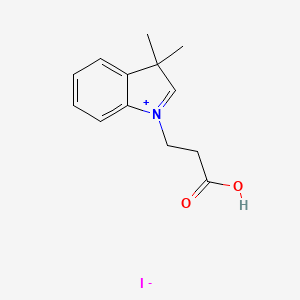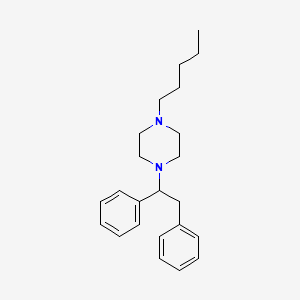
1-(1,2-Diphenylethyl)-4-pentylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2-Diphenylethyl)-4-pentylpiperazine is a synthetic compound belonging to the piperazine class It is structurally characterized by a piperazine ring substituted with a 1,2-diphenylethyl group and a pentyl chain
准备方法
The synthesis of 1-(1,2-diphenylethyl)-4-pentylpiperazine typically involves the reaction of 1,2-diphenylethylamine with 4-pentylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
化学反应分析
1-(1,2-Diphenylethyl)-4-pentylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the phenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its interactions with biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of novel analgesics and psychoactive drugs.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(1,2-diphenylethyl)-4-pentylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. It has been shown to act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. The compound’s effects on the central nervous system are of particular interest, as it may modulate pain perception and mood.
相似化合物的比较
1-(1,2-Diphenylethyl)-4-pentylpiperazine can be compared with other similar compounds, such as:
1-(1,2-Diphenylethyl)piperidine: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its pharmacological profile.
Diphenidine: Another related compound, known for its dissociative anesthetic properties, which also interacts with NMDA receptors.
MT-45: A synthetic opioid with a similar structural framework, used in research for its analgesic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties, making it a valuable compound for scientific exploration.
属性
CAS 编号 |
86360-43-2 |
|---|---|
分子式 |
C23H32N2 |
分子量 |
336.5 g/mol |
IUPAC 名称 |
1-(1,2-diphenylethyl)-4-pentylpiperazine |
InChI |
InChI=1S/C23H32N2/c1-2-3-10-15-24-16-18-25(19-17-24)23(22-13-8-5-9-14-22)20-21-11-6-4-7-12-21/h4-9,11-14,23H,2-3,10,15-20H2,1H3 |
InChI 键 |
GNNAVZJHFQMHIV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
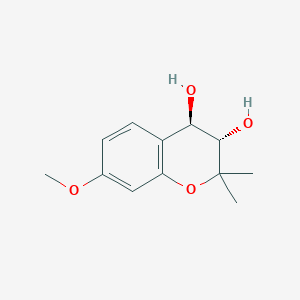
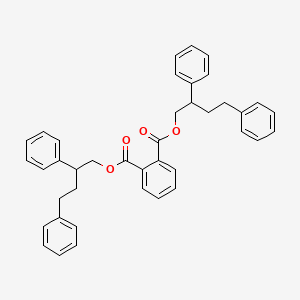
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
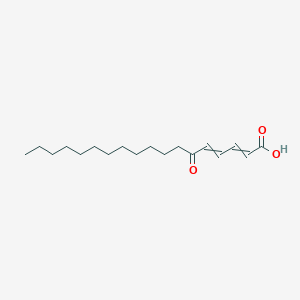

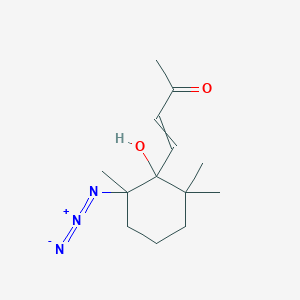
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)
